molecular formula C13H12N6O5 B2771663 (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 536728-04-8

(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2771663
CAS No.: 536728-04-8
M. Wt: 332.276
InChI Key: ODUIHRQDZAWHPI-VGOFMYFVSA-N
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Description

(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C13H12N6O5 and its molecular weight is 332.276. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O4C_{16}H_{18}N_{6}O_{4}, with a molecular weight of approximately 370.36 g/mol. The structural complexity includes a hydrazine moiety linked to a triazine core, which is essential for its biological activity.

Property Value
Molecular FormulaC16H18N6O4
Molecular Weight370.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Hydrazone Formation : The reaction between 4-nitrobenzaldehyde and hydrazine hydrate to yield the corresponding hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with appropriate α-keto acids to form the triazine structure.
  • Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 512 µg/mL against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as H1299 (non-small cell lung cancer) revealed promising results:

Compound Cell Line IC50 (nM)
This compoundH129912.5

The IC50 values indicate that this compound exhibits potent cytotoxicity compared to established chemotherapeutics like gefitinib .

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : It may interact with DNA or RNA structures, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between structural modifications and increased antibacterial potency .
  • Anticancer Screening : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that modifications in the hydrazone structure significantly impacted IC50 values and selectivity towards cancerous cells .

Properties

IUPAC Name

3-[3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-11(21)6-5-10-12(22)15-13(18-16-10)17-14-7-8-1-3-9(4-2-8)19(23)24/h1-4,7H,5-6H2,(H,20,21)(H2,15,17,18,22)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUIHRQDZAWHPI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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